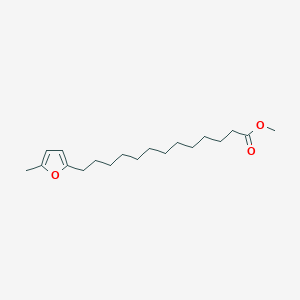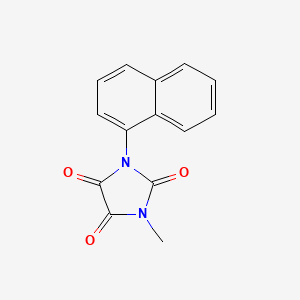
1-Methyl-3-(naphthalen-1-yl)imidazolidine-2,4,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(naphthalen-1-yl)imidazolidine-2,4,5-trione is a heterocyclic organic compound that features an imidazolidine ring substituted with a methyl group at the first position and a naphthyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(naphthalen-1-yl)imidazolidine-2,4,5-trione typically involves the cyclization of appropriate precursors. One common method is the reaction of naphthylamine with methyl isocyanate, followed by cyclization with oxalyl chloride. The reaction conditions often require an inert atmosphere and the use of solvents such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-3-(naphthalen-1-yl)imidazolidine-2,4,5-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methyl or naphthyl groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted imidazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(naphthalen-1-yl)imidazolidine-2,4,5-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly cholinesterase inhibitors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(naphthalen-1-yl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The compound’s structure allows it to fit into the enzyme’s active site, blocking its activity and leading to increased levels of acetylcholine in the synaptic cleft .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-3-phenylimidazolidine-2,4,5-trione: Similar structure but with a phenyl group instead of a naphthyl group.
1-Methyl-3-(adamantan-1-yl)imidazolidine-2,4,5-trione: Contains an adamantyl group, known for its rigidity and bulkiness.
Uniqueness
1-Methyl-3-(naphthalen-1-yl)imidazolidine-2,4,5-trione is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic properties .
Eigenschaften
CAS-Nummer |
63758-74-7 |
|---|---|
Molekularformel |
C14H10N2O3 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
1-methyl-3-naphthalen-1-ylimidazolidine-2,4,5-trione |
InChI |
InChI=1S/C14H10N2O3/c1-15-12(17)13(18)16(14(15)19)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 |
InChI-Schlüssel |
DCHHHQQLJGQJOL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(=O)N(C1=O)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


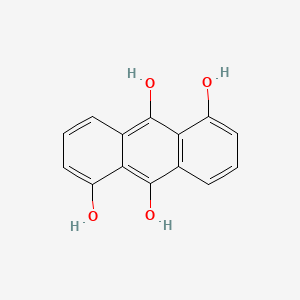
acetic acid](/img/structure/B14498803.png)
![11-[Butyl(dimethyl)stannyl]undecanoic acid](/img/structure/B14498808.png)
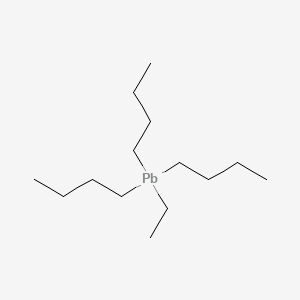
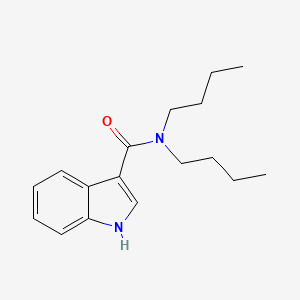
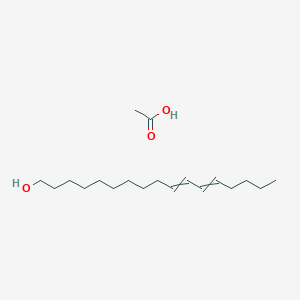
![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)
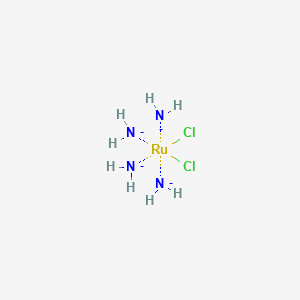
![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
![5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol](/img/structure/B14498850.png)
![1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14498856.png)
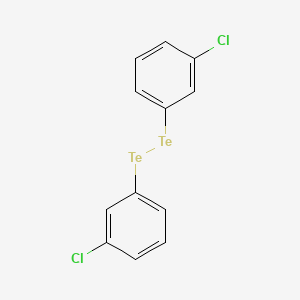
![[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol](/img/structure/B14498864.png)
